

Advanced Characterization Guide: Mass Spectrometry of 1,3-Propanediol Diacetoacetate

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Compound of Interest

Compound Name: *Propane-1,3-diyl bis(3-oxobutanoate)*

CAS No.: 174498-06-7

Cat. No.: B2481436

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Executive Summary

1,3-Propanediol diacetoacetate (1,3-PDDA) is a bifunctional ester derived from 1,3-propanediol and acetoacetic acid. Its analysis is critical in polymer synthesis and metabolic profiling. However, its mass spectrum shares significant overlap with its structural isomer, 1,2-propanediol diacetoacetate. This guide elucidates the specific fragmentation pathways—driven by the labile acetoacetate moieties and the stable trimethylene backbone—that allow for definitive identification.

Technical Specifications & Structural Basis

Before interpreting the spectrum, the structural loci of fragmentation must be defined.

- IUPAC Name: 1,3-Propanediyl bis(3-oxobutanoate)
- Molecular Formula: $C_{11}H_{16}O_6$
- Molecular Weight: 244.24 g/mol

- Key Structural Moieties:
 - Acetoacetyl Groups (x2): Sources of -cleavage and McLafferty-like rearrangements.
 - Trimethylene Backbone (-CH₂CH₂CH₂-): The diagnostic feature distinguishing it from branched isomers.

Instrumentation & Methodology

To reproduce the fragmentation patterns described, the following GC-MS parameters are recommended. These conditions minimize thermal degradation prior to ionization.

Parameter	Setting	Rationale
Inlet Temperature	250°C	Sufficient for volatilization; avoid >280°C to prevent thermal decarboxylation.
Ionization Mode	EI (70 eV)	Standardizes fragmentation for library comparison.
Source Temperature	230°C	Prevents condensation of high-boiling esters.
Column Phase	5% Phenyl-methylpolysiloxane	Standard non-polar phase (e.g., DB-5, HP-5) provides adequate retention.
Scan Range	m/z 35–300	Captures low mass acetyl fragments and the molecular ion.

Fragmentation Mechanics

The mass spectrum of 1,3-PDDA is dominated by the instability of the acetoacetate ester bond. The fragmentation follows three primary pathways.

Pathway A: The Acetoacetate Signature (-Cleavage)

The most abundant ions arise from the acetoacetate end-groups.

- Acylium Ion Formation (m/z 43): Cleavage adjacent to the carbonyl carbon generates the acetyl cation (). This is typically the base peak (100% relative abundance).
- Acetoacetyl Ion (m/z 85): Cleavage at the ether oxygen retains the full acetoacetyl group (). While less stable than m/z 43, its presence confirms the "acetoacetate" subclass.

Pathway B: The Ketene Loss Cascade (Neutral Loss)

A hallmark of acetoacetate esters is the expulsion of neutral ketene (, 42 Da).

- Primary Ketene Loss:
 - The molecular ion (m/z 244) rearranges to eliminate one ketene molecule, leaving a mono-acetoacetate-mono-alcohol ion.
- Secondary Ketene Loss:
 - Sequential loss yields an ion equivalent to 1,3-propanediol diacetate.

Pathway C: Backbone Diagnostics (Isomer Differentiation)

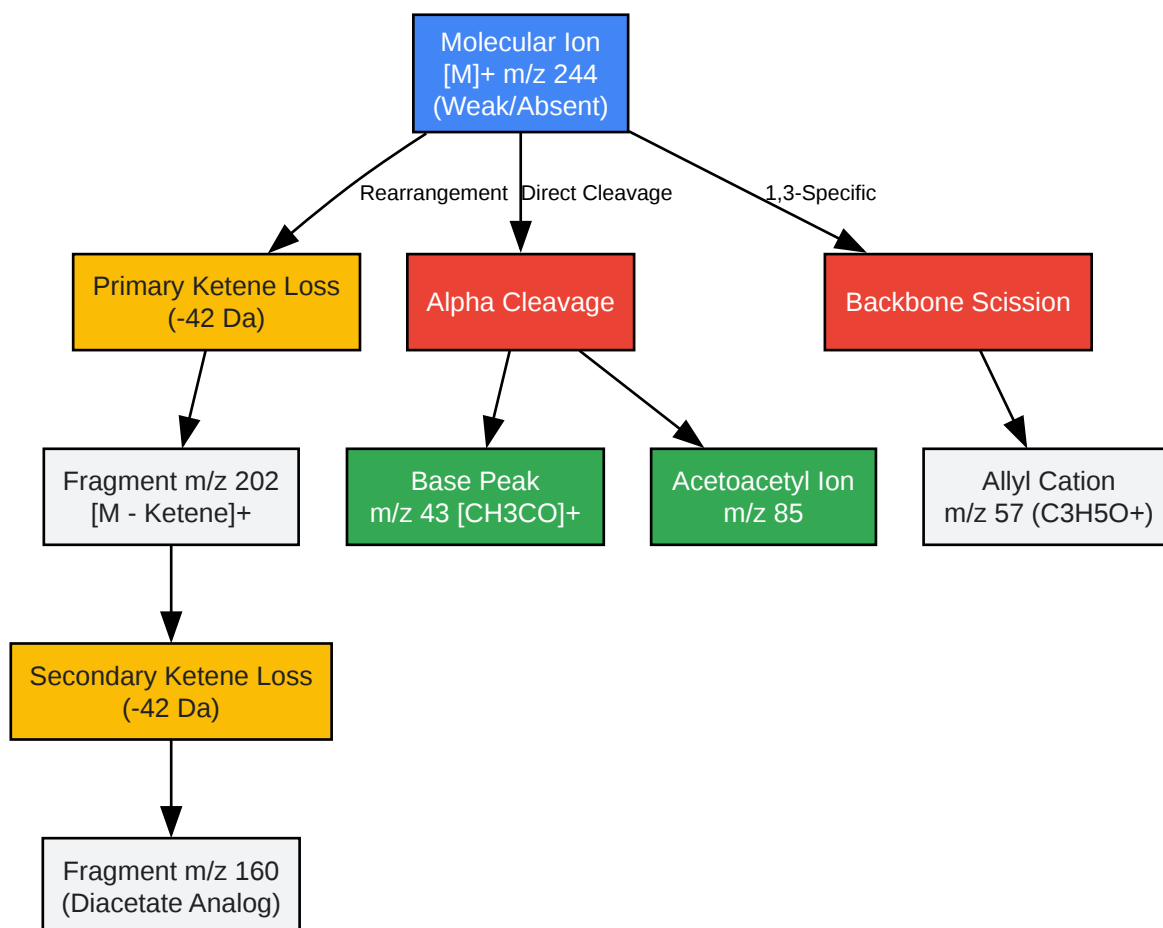
This is the critical differentiator between 1,3-PDDA and 1,2-PDDA.

- 1,3-PDDA (Linear): The trimethylene backbone does not easily fragment into stable secondary carbocations. It tends to produce m/z 57 () or m/z 58 (Allyl alcohol radical cation) via complex rearrangements.
- 1,2-PDDA (Branched): The bond between C1 and C2 of the propyl chain is weak. Cleavage here is highly favored, often yielding ions at m/z 87 or m/z 101 depending on charge

retention. The absence of significant cleavage between the diol carbons in 1,3-PDDA is the key identifier.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation from the parent ion.



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Figure 1: Proposed fragmentation tree for 1,3-Propanediol Diacetoacetate under 70 eV Electron Ionization.

Comparative Analysis: 1,3-PDDA vs. Alternatives

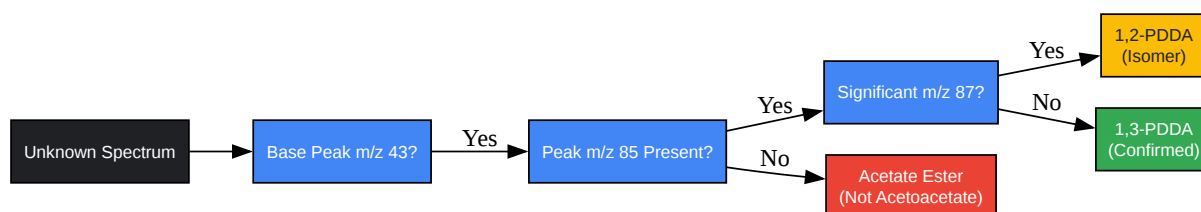
Distinguishing 1,3-PDDA from its isomer (1,2-PDDA) and the simpler analog (1,3-Propanediol Diacetate) requires analysis of specific ion ratios.

Feature	1,3-Propanediol Diacetoacetate (Target)	1,2-Propanediol Diacetoacetate (Isomer)	1,3-Propanediol Diacetate (Analog)
Molecular Ion	m/z 244 (Weak)	m/z 244 (Weak)	m/z 160 (Distinct)
Base Peak	m/z 43	m/z 43	m/z 43
Diagnostic Peak	m/z 85 (Acetoacetyl)	m/z 85 (Acetoacetyl)	Absent (No beta-keto)
Backbone Ions	m/z 57/58 (Allyl species)	m/z 87 (Cleavage at chiral center)	m/z 57/58
Ketene Loss	Strong (m/z 202, 160)	Strong (m/z 202, 160)	Absent

Key Differentiator: To confirm the 1,3-isomer, look for the absence of fragmentation associated with the branched methyl group (m/z 87 series) and the presence of the m/z 57/58 series characteristic of the trimethylene chain.

Experimental Workflow for Identification

To confirm the identity of an unknown sample suspected to be 1,3-PDDA, follow this logic gate:



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Figure 2: Decision logic for differentiating propanediol acetoacetate isomers.

References

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Sources

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